molecular formula C7H7BrO2S B2885710 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid CAS No. 175217-22-8

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B2885710
CAS No.: 175217-22-8
M. Wt: 235.1
InChI Key: VPLITVQPROCSGC-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid (CAS 175217-22-8) is a high-value brominated thiophene derivative with a molecular formula of C7H7BrO2S and a molecular weight of 235.10 g/mol . This compound serves as a versatile and crucial synthetic intermediate in organic chemistry and drug discovery. The bromine atom at the 2-position and the carboxylic acid group at the 3-position of the thiophene ring make it an ideal substrate for further functionalization via cross-coupling reactions and amide bond formation. Researchers utilize this building block in the synthesis of more complex heterocyclic systems, particularly in the development of novel thiophene-containing molecules . Thiophene derivatives analogous to this compound have been identified as key scaffolds in medicinal chemistry, with scientific literature reporting their role as allosteric enhancers for A1 adenosine receptors and highlighting their potential in various pharmacological activities . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-bromo-4,5-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLITVQPROCSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175217-22-8
Record name 2-bromo-4,5-dimethylthiophene-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid typically involves the bromination of 4,5-dimethylthiophene-3-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Carbamoylamino: Bromine’s electronegativity directs electrophilic reactions (e.g., cross-coupling), while carbamoylamino supports supramolecular interactions .
  • Carboxylic Acid vs. Ester : The acid form is more reactive in condensation reactions (e.g., peptide coupling), whereas esters serve as stable intermediates.

Biological Activity

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid (CAS No. 175217-22-8) is a bromo-substituted thiophene derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

The molecular formula of this compound is C7_7H7_7BrO2_2S, with a molecular weight of 235.1 g/mol. Its structure features a bromine atom at the 2-position and carboxylic acid functionality at the 3-position, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets within biological systems. The carboxylic acid group can act as a hydrogen bond donor or acceptor, facilitating interactions with proteins and enzymes. Additionally, the bromine substitution may enhance its reactivity towards nucleophiles, allowing for various biochemical transformations.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have suggested that thiophene derivatives can inhibit the proliferation of cancer cells, including pancreatic carcinoma and renal cell adenocarcinoma. The compound's ability to modulate pathways involved in cell growth and apoptosis is under investigation .
  • Anti-inflammatory Effects : Preliminary studies indicate potential inhibitory activity on prostaglandin E2_2, a key mediator in inflammatory responses . This suggests possible applications in treating inflammatory diseases.
  • Antimicrobial Properties : Similar thiophene compounds have demonstrated antimicrobial activity against various pathogens. The specific effects of this compound on bacterial strains remain to be fully elucidated but are a promising area for future research .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryInhibition of prostaglandin E2_2 production
AntimicrobialPotential activity against bacterial pathogens

Case Study: Anticancer Activity

A study focused on the effects of various thiophene derivatives on pancreatic cancer cells revealed that compounds with similar structures to this compound exhibited significant cytotoxicity. The mechanism involved the induction of apoptosis through the activation of caspase pathways . Further testing is needed to determine the specific efficacy and mechanism of action for this compound.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves bromination processes under controlled conditions to ensure selective substitution. The compound can undergo various reactions such as nucleophilic substitutions and oxidation processes, which can be leveraged in synthetic organic chemistry to produce further derivatives with enhanced biological properties.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid in laboratory settings?

Methodological Answer: The synthesis typically involves bromination of 4,5-dimethylthiophene-3-carboxylic acid precursors. Key steps include:

  • Precursor Preparation: Start with cyclization of appropriate thiophene derivatives (e.g., via Gewald reaction or Knorr-type cyclization).
  • Bromination: Use bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane at 0–25°C to ensure regioselective bromination at the 2-position .
  • Purification: Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product.

Table 1: Representative Reaction Conditions

Brominating AgentSolventTemperatureYield (%)Reference
Br₂CH₃COOH0–5°C65–75
NBSDCM25°C70–80

Key Consideration: Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) to prevent over-bromination.

Q. How is the molecular structure of this compound elucidated using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
  • ¹H/¹³C NMR: Confirm substitution pattern (e.g., methyl groups at 4,5-positions: δ 2.2–2.4 ppm for CH₃; carboxylic proton at δ 12–13 ppm).

  • IR: Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

    • X-ray Crystallography:
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal analysis.

  • Refinement: Apply SHELXL software for structure solution, leveraging Hirshfeld surface analysis to validate hydrogen-bonding networks .

    Table 2: Key Structural Parameters (from Crystallographic Data)

    ParameterValue
    C-Br Bond Length1.89 Å
    Dihedral Angle (COOH)12.5°
    Hydrogen BondsO-H⋯O (2.65 Å)

Q. What are the primary applications of this compound as a building block in organic synthesis?

Methodological Answer: The compound serves as a precursor for:

  • Pharmaceutical Intermediates: Coupling with amines via EDC/HOBt-mediated reactions to form amides for kinase inhibitors .
  • Material Science: Incorporation into conjugated polymers (e.g., via Suzuki-Miyaura cross-coupling) for optoelectronic materials .
  • Supramolecular Chemistry: Functionalization via carboxylate coordination to metal-organic frameworks (MOFs) .

Key Reaction: Suzuki Coupling Protocol:

  • Use Pd(PPh₃)₄ catalyst, K₂CO₃ base, and aryl boronic acids in THF/H₂O (3:1) at 80°C for 12 hours .

Advanced Research Questions

Q. What strategies can be employed to address regioselectivity challenges during the bromination of 4,5-dimethylthiophene-3-carboxylic acid precursors?

Methodological Answer: Regioselectivity issues arise due to competing bromination at non-target positions. Mitigation strategies include:

  • Directing Groups: Introduce temporary protecting groups (e.g., methyl ester) to orient bromination .
  • Lewis Acid Catalysis: Use FeCl₃ or AlCl₃ to polarize the thiophene ring, favoring electrophilic attack at the 2-position .
  • Low-Temperature Control: Maintain reactions at –10°C to slow kinetic pathways and enhance thermodynamic control .

Case Study: Uncontrolled bromination at 50°C yielded a 1:2 mixture of 2-bromo and 5-bromo isomers. Adjusting to –10°C with FeCl₃ increased 2-bromo selectivity to >95% .

Q. How can researchers resolve contradictions in biological activity data observed for derivatives of this compound?

Methodological Answer: Discrepancies often stem from:

  • Purity Issues: Validate compound purity via HPLC (>98%) and mass spectrometry.
  • Stereochemical Effects: Perform enantiomeric resolution (e.g., chiral HPLC) to isolate active isomers .
  • Target Specificity: Use molecular docking (e.g., AutoDock Vina) to assess binding modes to biological targets like enzymes or receptors .

Example: A derivative showed inconsistent IC₅₀ values (10–100 µM) against COX-2. Chiral separation revealed the (R)-enantiomer was 10-fold more active than the (S)-form .

Q. What advanced computational methods are recommended for predicting the reactivity and interaction mechanisms of this compound in supramolecular chemistry?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electrostatic potentials and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate self-assembly in solvents (e.g., water/DMF) using GROMACS to predict aggregation behavior .
  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen-bonding patterns in crystal lattices, aiding in cocrystal design .

Table 3: Computed Reactivity Descriptors

DescriptorValue (eV)
HOMO Energy–6.2
LUMO Energy–1.8
Electrophilicity Index3.5

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